molecular formula C17H16O5 B1631129 2',4'-Dihydroxy-3',6'-dimethoxychalcone CAS No. 129724-43-2

2',4'-Dihydroxy-3',6'-dimethoxychalcone

Cat. No. B1631129
CAS RN: 129724-43-2
M. Wt: 300.3 g/mol
InChI Key: BXMWIRIMYNWIGQ-CMDGGOBGSA-N
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Description

2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .


Molecular Structure Analysis

The molecular formula of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is C17H16O5 . The average mass is 300.306 Da and the monoisotopic mass is 300.099762 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone include a density of 1.3±0.1 g/cm3, a boiling point of 556.0±50.0 °C at 760 mmHg, and a flash point of 207.3±23.6 °C . It also has a molar refractivity of 84.2±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 234.7±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound 2',4'-Dihydroxy-3',6'-dimethoxychalcone has been utilized in chemical synthesis studies. For example, it was involved in studies concerning the selective O-Alkylation and Dealkylation of flavonoids, providing insights into synthesizing various isoflavones (Horie et al., 1996). These synthesis methods are crucial for producing specific compounds for further biological and pharmacological studies.

Biological Activity

  • Some derivatives of this compound have shown significant biological activities. For instance, compounds isolated from propolis containing structural similarities exhibited antibacterial and antifungal activity (Popova et al., 2001). Additionally, related methoxychalcones isolated from plants like Mimosa tenuefolia were identified and had their structures confirmed through various spectroscopy methods, indicating their potential for further biological applications (Domínguez et al., 1989).

Antioxidant Properties

  • Chalcone derivatives have been studied for their antioxidant properties. For example, the DPPH radical scavenging activity of hydroxy- and methoxychalcones was evaluated, demonstrating their potential in neutralizing free radicals (Nishida & Kawabata, 2006). This aspect is significant for understanding their role in combating oxidative stress, which is linked to various diseases.

Anti-inflammatory Activity

  • A study on dihydrochalcones from Cyathostemma argenteum revealed compounds, including a derivative of this compound, which displayed significant anti-inflammatory activity (Somsrisa et al., 2013). This finding is crucial for developing new anti-inflammatory agents.

Neuroprotective Effects

  • The protective effect of a compound structurally related to this compound on glutamate-induced neurotoxicity was investigated, showing its potential in neuroprotection through activation of specific cellular pathways (Taguchi et al., 2020).

Cytotoxicity and Potential Anticancer Applications

  • Certain chalcone derivatives, including those related to this compound, have been tested for cytotoxicity against various cancer cell lines, showing significant potential as anticancer agents (Amor et al., 2007).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are CCRF-CEM leukemia cells and CEM/ADR5000 cells . These cells are commonly used in research to study the effects of potential anticancer compounds.

Mode of Action

2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with its targets by inhibiting their growth. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .

Biochemical Pathways

It is known that the compound has a significant impact on the growth of certain cancer cells

Pharmacokinetics

It is known that the compound is a natural product that can be isolated from polygonum lapathifolium

Result of Action

The primary result of the action of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is the inhibition of growth in certain cancer cells . This suggests that the compound may have potential as an anticancer agent.

Action Environment

It is known that the compound is a natural product isolated from polygonum lapathifolium , suggesting that it may be influenced by factors such as the growth conditions of the plant.

properties

IUPAC Name

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMWIRIMYNWIGQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the notable antimicrobial activities of 2',4'-Dihydroxy-3',6'-dimethoxychalcone?

A1: Research indicates that this compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it demonstrates activity against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa []. This suggests its potential as a lead compound for developing novel antibacterial agents.

Q2: What is the reported cytotoxic activity of this compound, particularly against cancer cell lines?

A2: this compound shows promising cytotoxic activity against several cancer cell lines, including leukemia (THP-1), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cells [, ]. Importantly, its IC50 value against the leukemia cell line THP-1 was found to be lower than that of the established anticancer drug paclitaxel, highlighting its potential as an anti-leukemic agent [].

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound or related compounds?

A3: While the provided literature doesn't delve into specific SAR studies for this compound, one study mentions that cardamomin, another compound isolated from Polygonum limbatum, displayed potent anti-leukemic activity []. This suggests that exploring structural modifications within this class of compounds could be valuable in optimizing their biological activities.

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